molecular formula C9H12N2O3S B479166 N-{3-[(methylsulfonyl)amino]phenyl}acetamide CAS No. 83922-49-0

N-{3-[(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B479166
CAS RN: 83922-49-0
M. Wt: 228.27g/mol
InChI Key: MFDIVZYTDDPHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{3-[(methylsulfonyl)amino]phenyl}acetamide” is a chemical compound with the linear formula C14H14N2O3S . It has a molecular weight of 290.343 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

N-{3-[(methylsulfonyl)amino]phenyl}acetamide and related compounds have been synthesized for use as antimicrobial agents. These compounds, incorporating a sulfamoyl moiety, have shown promising results in their in vitro antibacterial and antifungal activities. The synthesis process involves reactions with a range of reagents to form various heterocyclic compounds, demonstrating the chemical versatility and potential pharmaceutical application of N-{3-[(methylsulfonyl)amino]phenyl}acetamide derivatives (Darwish, Fattah, Attaby, & Al-Shayea, 2014).

Conformational Analysis

The compound's conformation has been analyzed to understand its chemical behavior better. Studies using methods like the dipole moment method and quantum chemical calculations have provided insights into the preferred conformations of N-{3-[(methylsulfonyl)amino]phenyl}acetamide derivatives. These studies help in understanding the compound's reactivity and potential interactions in biological systems (Ishmaeva et al., 2015).

Biological and Pharmacological Activities

Anticonvulsant Properties

Several derivatives of N-{3-[(methylsulfonyl)amino]phenyl}acetamide have shown anticonvulsant activities. The compounds' structures, particularly the spatial arrangement of amide groups, contribute to their pharmacological action. These findings provide a basis for further exploration of these compounds as potential anticonvulsant medications (Camerman et al., 2005).

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties, including N-{3-[(methylsulfonyl)amino]phenyl}acetamide derivatives. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential for treating conditions associated with enzyme dysfunction (Abbasi et al., 2019).

Antioxidant Activity

Compounds related to N-{3-[(methylsulfonyl)amino]phenyl}acetamide, particularly coordination complexes constructed from pyrazole-acetamide derivatives, have shown significant antioxidant activity. The antioxidant properties of these compounds, demonstrated through various assays, highlight their potential as therapeutic agents for oxidative stress-related conditions (Chkirate et al., 2019).

Safety and Hazards

Sigma-Aldrich provides “N-{3-[(methylsulfonyl)amino]phenyl}acetamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for N-{3-[(methylsulfonyl)amino]phenyl}acetamide.

Mode of Action

Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-{3-[(methylsulfonyl)amino]phenyl}acetamide might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds , it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22827g/mol , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Based on the biological activities of similar compounds , it’s likely that the compound exerts its effects through a combination of mechanisms, potentially including modulation of receptor activity, inhibition of enzyme function, and alteration of cellular signaling pathways.

Action Environment

It’s known that the compound is sensitive to moisture , suggesting that environmental conditions such as humidity could potentially affect its stability and efficacy.

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(12)10-8-4-3-5-9(6-8)11-15(2,13)14/h3-6,11H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDIVZYTDDPHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(methylsulfonyl)amino]phenyl}acetamide

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